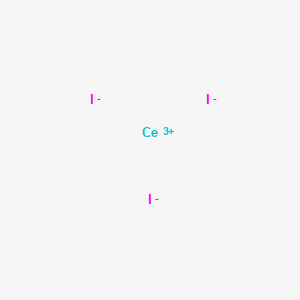
Cerium(3+) triiodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cerium(3+) triiodide, also known as cerium(III) iodide, is a chemical compound composed of cerium cations and iodide anions. It has the chemical formula CeI₃ and appears as a yellow solid. This compound is part of the lanthanide series and is known for its unique properties and applications in various fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cerium(3+) triiodide can be synthesized through the direct reaction of cerium metal with iodine. The reaction is typically carried out by heating the reactants: [ 2 \text{Ce} + 3 \text{I}_2 \rightarrow 2 \text{CeI}_3 ]
Another method involves the reaction of cerium with mercury(II) iodide at high temperatures: [ 2 \text{Ce} + 3 \text{HgI}_2 \rightarrow 2 \text{CeI}_3 + 3 \text{Hg} ]
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are conducted in controlled environments to ensure high purity and yield .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where cerium is oxidized to a higher oxidation state.
Reduction: It can also participate in reduction reactions, where cerium is reduced to a lower oxidation state.
Substitution: this compound can undergo substitution reactions with other halides or ligands.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen, hydrogen peroxide, and other oxidizing agents can be used.
Reducing Agents: Hydrogen gas, metals like zinc, and other reducing agents are commonly used.
Solvents: Reactions are often carried out in solvents like water, acetone, or other organic solvents.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield cerium(IV) compounds, while reduction may produce cerium(II) compounds .
Wissenschaftliche Forschungsanwendungen
Cerium(3+) triiodide has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of organocerium compounds.
Biology: Research into its potential biological activities and interactions is ongoing.
Medicine: It serves as a pharmaceutical intermediate in the synthesis of various drugs.
Industry: this compound is used in the production of advanced materials and catalysts
Wirkmechanismus
The mechanism of action of cerium(3+) triiodide involves its ability to participate in redox reactions. Cerium can switch between different oxidation states, which allows it to act as a catalyst in various chemical processes. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Vergleich Mit ähnlichen Verbindungen
- Cerium(3+) chloride (CeCl₃)
- Cerium(3+) bromide (CeBr₃)
- Lanthanum(3+) iodide (LaI₃)
Comparison: Cerium(3+) triiodide is unique due to its specific reactivity and applications. Compared to cerium(3+) chloride and cerium(3+) bromide, this compound has different solubility and reactivity profiles. Lanthanum(3+) iodide, while similar in structure, has different electronic properties due to the different lanthanide element .
Eigenschaften
Molekularformel |
CeI3 |
|---|---|
Molekulargewicht |
520.829 g/mol |
IUPAC-Name |
cerium(3+);triiodide |
InChI |
InChI=1S/Ce.3HI/h;3*1H/q+3;;;/p-3 |
InChI-Schlüssel |
ZEDZJUDTPVFRNB-UHFFFAOYSA-K |
Kanonische SMILES |
[I-].[I-].[I-].[Ce+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















